molecular formula C9H9ClF2N2O2 B2988255 4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione CAS No. 1006356-15-5

4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione

Cat. No. B2988255
CAS RN: 1006356-15-5
M. Wt: 250.63
InChI Key: NKMJURVKLSIMFU-UHFFFAOYSA-N
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Description

The compound “4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole compounds involves the use of hydrazine-coupled pyrazoles. These are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the preparation of the compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole compounds include the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole . Other reactions include the acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, followed by chlorination .

Future Directions

Pyrazole-bearing compounds, including “4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs to treat these diseases.

properties

IUPAC Name

4-chloro-1-(1,3-dimethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O2/c1-5-6(4-14(2)13-5)7(15)3-8(16)9(10,11)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMJURVKLSIMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CC(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione

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